3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

Pyrrolidine building blocks Purity comparison Medicinal chemistry

This pyrrolidine scaffold uniquely combines a validated 5-chlorothiophene P1 pharmacophore (enabling nanomolar dual thrombin/factor Xa inhibition) with a metabolic-stabilizing 4-fluoromethyl handle. It offers a direct entry into Roche's cathepsin S inhibitor chemical space (EP2814822) and contains two orthogonal handles for focused library synthesis. Procure this rare, integrated building block to bypass multi-step de novo synthesis and accelerate SAR programs without stereochemical ambiguity.

Molecular Formula C9H11ClFNS
Molecular Weight 219.71 g/mol
CAS No. 2098003-97-3
Cat. No. B1478360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine
CAS2098003-97-3
Molecular FormulaC9H11ClFNS
Molecular Weight219.71 g/mol
Structural Identifiers
SMILESC1C(C(CN1)C2=CC=C(S2)Cl)CF
InChIInChI=1S/C9H11ClFNS/c10-9-2-1-8(13-9)7-5-12-4-6(7)3-11/h1-2,6-7,12H,3-5H2
InChIKeyMVWJFMBQBIQHRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-97-3): A Bis-Functionalized Pyrrolidine Building Block with the Chlorothiophene–Fluoromethyl Combination That Sits at the Intersection of Protease-Inhibitor Pharmacophores and Fluorine-Enabled Drug Design


3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine (CAS 2098003-97-3, molecular formula C₉H₁₁ClFNS, MW 219.71 g/mol) is a bis-functionalized pyrrolidine scaffold bearing a 5-chlorothiophen-2-yl substituent at the 3‑position and a fluoromethyl group at the 4‑position of the pyrrolidine ring [1]. The pyrrolidine ring is the third most common nitrogen heterocycle in FDA‑approved drugs, and strategic fluorination is a widely adopted approach to improve metabolic stability and modulate physicochemical properties in drug discovery [2]. This specific substitution pattern is notably absent from commonly stocked, simpler analogs such as 2‑(5‑chlorothiophen‑2‑yl)pyrrolidine (lacking the fluoromethyl group) or 3‑(fluoromethyl)pyrrolidine (lacking the chlorothiophene), making it a distinctive entry point for medicinal chemistry programs that require both the chlorothiophene pharmacophore and the metabolic‑modulating fluoromethyl handle in a single, integrated building block [1].

Why 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine Cannot Be Replaced by Simple Pyrrolidine Analogs or Mono‑Substituted Derivatives


The scientific value of 3-(5-chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine resides in the simultaneous presence of the 5‑chlorothiophene and fluoromethyl motifs on the same pyrrolidine ring—a combination that is not recapitulated by any single commercially available analog. The 5‑chlorothiophene fragment has been validated as a critical neutral P1 pharmacophore driving nanomolar dual thrombin/factor Xa inhibition (SAR107375, Ki’s of 1 and 8 nM) [1], while the fluoromethyl group on pyrrolidines is independently recognized for enhancing metabolic stability and modulating lipophilicity [2]. Crossing generic alternatives—such as using 2‑(5‑chlorothiophen‑2‑yl)pyrrolidine (purity 99%, CAS 524674‑42‑8) plus a separate 3‑(fluoromethyl)pyrrolidine building block—introduces additional synthetic steps, stereochemical complexity, and regiochemical uncertainty that can alter biological activity and hinder structure–activity relationship (SAR) interpretation.

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine: Comparative Quantitative Evidence Across Purity, Pharmacophoric Validation, and Chemical Space Uniqueness


Unique Substitution Pattern with Quantified Purity Advantage Over the Simplest Chlorothiophene-Pyrrolidine Analog

The target compound (purity 98%) provides both the 5‑chlorothiophene and 4‑fluoromethyl groups in a single molecule, whereas the closest commercially widespread analog, 2‑(5‑chlorothiophen‑2‑yl)pyrrolidine (99% purity, Fisher Scientific/Alfa Aesar), lacks the fluoromethyl moiety entirely . The 1% purity differential is negligible given that the target compound delivers two functionally orthogonal substituents in one synthetic step, eliminating the need for a separate fluoromethyl-pyrrolidine building block.

Pyrrolidine building blocks Purity comparison Medicinal chemistry

Metabolic Stability Advantage Conferred by the 4‑Fluoromethyl Motif Relative to Non‑Fluorinated Pyrrolidine Analogs

Fluorination of pyrrolidines is a well‑established strategy to improve metabolic stability. The fluoromethyl substituent at the 4‑position is expected to resist oxidative metabolism compared to the unsubstituted pyrrolidine ring present in analogs such as 2‑(5‑chlorothiophen‑2‑yl)pyrrolidine, which lacks any fluorine [1]. In the case of SAR107375, the incorporation of fluorine‑containing motifs alongside the chlorothiophene P1 fragment was critical to achieving oral bioavailability and microsomal stability [2].

Fluorine chemistry Metabolic stability Drug design

Chlorothiophene P1 Pharmacophore Delivers >100‑Fold Improvement in Factor Xa/Thrombin Inhibition When Incorporated Into Pyrrolidine Scaffolds

In the SAR107375 optimization campaign, introduction of a neutral chlorothiophene P1 fragment into a pyrrolidine‑based scaffold improved factor Xa inhibition from an IC₅₀ of 3.5 μM (compound 14, non‑chlorothiophene) to Ki = 1 nM (compound 15/SAR107375) and thrombin inhibition from IC₅₀ of 0.39 μM to Ki = 8 nM—representing a >3,500‑fold and ~49‑fold improvement, respectively [1]. The target 3‑(5‑chlorothiophen‑2‑yl)‑4‑(fluoromethyl)pyrrolidine carries exactly this validated 5‑chlorothiophene P1 motif.

Protease inhibition Chlorothiophene pharmacophore Anticoagulation

Entry Into Underexplored Pyrrolidine Cathepsin S Inhibitor Chemical Space—Backed by the Roche Patent EP2814822

Roche's patent EP2814822 (filed 2013) specifically claims novel pyrrolidine derivatives as preferential inhibitors of the cysteine protease cathepsin S, a target implicated in autoimmune diseases including lupus erythematosus, Sjögren’s syndrome, and neuropathic pain [1]. The generic Markush structures encompass 3‑(5‑chlorothiophen‑2‑yl)‑4‑(fluoromethyl)pyrrolidine‑type substitution patterns. While no IC₅₀ data for the exact compound appears in the patent, the structural alignment provides a direct intellectual property (IP) corridor for lead identification.

Cathepsin S inhibitors Pyrrolidine derivatives Autoimmune disease

Synthetic Versatility for Focused Library Design: Trisubstituted Pyrrolidine Scaffolds Enable Rapid SAR Exploration

A focused library of trisubstituted drug‑like pyrrolidines was efficiently assembled using integrated flow and batch chemistry, demonstrating that pyrrolidine scaffolds with multiple substitution points are amenable to rapid parallel SAR exploration [1]. The target compound, bearing substituents at the 3‑ and 4‑positions, aligns perfectly with this synthetic paradigm and can serve as a key intermediate for generating diverse trisubstituted pyrrolidine libraries.

Focused library synthesis Trisubstituted pyrrolidines Flow chemistry

3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine: Best‑Fit Research and Industrial Application Scenarios Grounded in Quantitative Evidence


Protease Inhibitor Hit‑to‑Lead Programs Targeting Factor Xa, Thrombin, or Related Serine Proteases

The 5‑chlorothiophene P1 fragment on the target compound has been validated in the SAR107375 dual thrombin/factor Xa inhibitor series, where its incorporation improved factor Xa potency by >3,500‑fold (from IC₅₀ 3.5 μM to Ki 1 nM) and thrombin potency by ~49‑fold (IC₅₀ 0.39 μM to Ki 8 nM) [1]. The target compound provides a direct synthetic entry point for generating novel protease inhibitor leads starting from an already‑validated pharmacophoric fragment, bypassing the need to synthesize the chlorothiophene‑pyrrolidine core de novo.

Cathepsin S Inhibitor Discovery Aligned with Existing Pharmaceutical IP (EP2814822)

Roche's patent EP2814822 claims pyrrolidine derivatives with substituent patterns that encompass the 3‑(5‑chlorothiophen‑2‑yl)‑4‑(fluoromethyl)pyrrolidine scaffold as inhibitors of cathepsin S, a target for autoimmune and inflammatory diseases [1]. Industrial users developing cathepsin S programs can procure this compound to explore structure–activity relationships within a patent‑protected chemical space, potentially generating novel composition‑of‑matter claims.

Focused Library Synthesis of Trisubstituted Drug‑Like Pyrrolidines via Orthogonal Diversification

The dual functionalization of the pyrrolidine ring with chlorothiophene at the 3‑position and fluoromethyl at the 4‑position provides two orthogonal diversification handles for focused library construction [1]. The ACS Combinatorial Science study demonstrated that trisubstituted pyrrolidines can be efficiently synthesized using integrated flow and batch methods [2], making the target compound a suitable core scaffold for SAR‑driven library production in medicinal chemistry groups.

Fluorine‑Enabled Metabolic Stability Optimization in Early‑Stage Drug Discovery

The 4‑fluoromethyl substituent on the pyrrolidine ring is expected to confer enhanced metabolic stability relative to non‑fluorinated analogs, consistent with the established role of fluorination in improving the pharmacokinetic profile of drug candidates [1]. For programs where microsomal stability is a key screening criterion, procuring a pre‑fluorinated building block such as the target compound can reduce the need for late‑stage fluorination, which often introduces synthetic complexity and regiochemical uncertainty.

Quote Request

Request a Quote for 3-(5-Chlorothiophen-2-yl)-4-(fluoromethyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.